molecular formula C12H15BrO3 B13668077 Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13668077
M. Wt: 287.15 g/mol
InChI Key: KANXWCMSDOSOJT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a copper catalyst.

Major Products Formed

    Oxidation: 3-(4-bromo-2-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(4-azido-2-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromoacetate: Similar in structure but lacks the aromatic ring and methyl group.

    Ethyl 2-(4-bromophenyl)acetate: Contains a bromophenyl group but differs in the position of the ester and hydroxy groups.

    Ethyl 3-bromopropionate: Similar ester functionality but lacks the aromatic ring and additional substituents.

Uniqueness

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxypropanoate ester on an aromatic ring

Biological Activity

Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C12H15BrO3
  • Molecular Weight : Approximately 285.15 g/mol
  • Physical Appearance : White to slightly yellowish crystals
  • Stability : Stable under normal conditions but sensitive to moisture

The compound features a bromine atom and a hydroxyl group, which are crucial for its chemical reactivity and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, hybrid molecules containing similar moieties have shown promising results against various cancer cell lines.

Case Study: Antitumor Evaluation

A study conducted on related compounds demonstrated their ability to induce apoptosis in cancer cells. The methodology included:

  • In Vivo Testing : Mice bearing Ehrlich Ascites Carcinoma (EAC) were treated with the test compound.
  • Results : A significant decrease in tumor cell viability was observed, with histopathological examinations confirming the absence of adverse effects on liver and kidney functions.
ParameterControl GroupTreatment Group
Tumor Cell Viability (%)1000
Liver Function (ALT/AST levels)ElevatedNormal
Kidney Function (Creatinine)ElevatedNormal

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and leading to reduced proliferation of cancer cells.
  • Oxidative Stress Modulation : It has been suggested that the compound enhances antioxidant capacity, thereby protecting normal cells from oxidative damage.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated phenyl compounds to highlight its unique biological profile.

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(5-chloro-2-methylphenyl)-3-hydroxypropanoateChlorine instead of brominePotentially different biological activity due to chlorine's electronegativity
Ethyl 3-(5-bromo-4-methylphenyl)-3-hydroxypropanoateDifferent substitution on phenyl ringMay exhibit different reactivity patterns
This compoundBromine at a different positionVariations in steric hindrance affecting reactivity

The presence of bromine in this compound enhances its reactivity and biological activity compared to its chloro and iodo analogs.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2/h4-6,11,14H,3,7H2,1-2H3

InChI Key

KANXWCMSDOSOJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)O

Origin of Product

United States

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